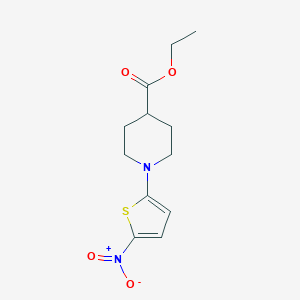

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate

Description

Properties

CAS No. |

706767-23-9 |

|---|---|

Molecular Formula |

C12H16N2O4S |

Molecular Weight |

284.33 g/mol |

IUPAC Name |

ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H16N2O4S/c1-2-18-12(15)9-5-7-13(8-6-9)10-3-4-11(19-10)14(16)17/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

CPARXSCUEHQRFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method is widely employed for aryl-aryl bond formation and is a cornerstone for attaching the 5-nitrothiophen-2-yl group to the piperidine scaffold.

Reaction Overview

The reaction pairs a halogenated piperidine derivative with a boronic acid-functionalized nitrothiophene. Key steps include:

- Piperidine Precursor Synthesis : Preparation of a brominated piperidine-4-carboxylate ethyl ester.

- Cross-Coupling : Suzuki reaction between the brominated piperidine and 5-nitrothiophen-2-ylboronic acid under palladium catalysis.

Experimental Conditions

| Parameter | Typical Values | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdXPhosG₂ | |

| Base | K₃PO₄, Cs₂CO₃ | |

| Solvent | 1,4-Dioxane/H₂O, DMF | |

| Temperature | 80–100°C | |

| Reaction Time | 4–16 hours | |

| Yield | 50–99% (analogous reactions) |

Mechanistic Pathway

- Oxidative Addition : Palladium(0) inserts into the C–Br bond of the piperidine precursor.

- Transmetallation : Boronic acid exchanges with the palladium center.

- Reductive Elimination : Forms the C–C bond between piperidine and nitrothiophene.

Challenges

- Stereochemical Control : Piperidine's saturated ring complicates regioselectivity.

- Boronic Acid Stability : 5-Nitrothiophen-2-ylboronic acid may degrade under basic conditions.

Reductive Amination Followed by Functionalization

This approach leverages reductive amination to form the piperidine scaffold, followed by subsequent halogenation and coupling.

Step 1: Piperidine Ester Formation

Ethyl isonipecotate (ethyl 1-piperidine-4-carboxylate) undergoes reductive amination with chloroacetaldehyde using sodium cyanoborohydride (NaCNBH₃) as a reducing agent.

Reaction Conditions

| Parameter | Values |

|---|---|

| Solvent | Methanol/Acetic Acid (10:1) |

| Temperature | 0–25°C |

| Reducing Agent | NaCNBH₃ (1.1–2 eq.) |

| Yield | 72–90% (analogous reactions) |

Step 2: Halogenation

The piperidine derivative is brominated at position 1 using electrophilic bromination (e.g., NBS or Br₂ in radical conditions). However, direct halogenation of piperidine remains challenging due to its saturated structure.

Step 3: Suzuki Coupling

The brominated piperidine is coupled with 5-nitrothiophen-2-ylboronic acid under conditions identical to Section 1.

Advantages

- Ester Retention : The ethyl ester remains intact during reductive amination.

- Scalability : Reductive amination is cost-effective for large-scale synthesis.

Limitations

- Halogenation Complexity : No direct methods reported for bromination at position 1.

Esterification of Carboxylic Acid

For piperidine derivatives synthesized with a free carboxylic acid, esterification introduces the ethyl group.

Reaction Protocol

- Reagents : Ethanol, H₃PO₄ (catalyst).

- Conditions : Reflux for 5 hours, followed by solvent evaporation.

Example

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate was synthesized via esterification of the corresponding carboxylic acid with ethanol and phosphoric acid.

Alternative Coupling Strategies

Ullmann Coupling

Requires a brominated piperidine and a thiol-functionalized nitrothiophene. However, the target compound lacks a thiol group, making this method less applicable.

Key Challenges and Optimization

| Challenge | Mitigation Strategy |

|---|---|

| Boronic Acid Stability | Use inert solvents (e.g., THF) and low temperatures. |

| Piperidine Bromination | Explore directed metalation (e.g., TMPMgCl) for regioselective halogenation. |

| Yield Optimization | Screen catalysts (e.g., Pd(OAc)₂/Xantphos) and bases (e.g., CsF). |

Scientific Research Applications

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine and thiophene moieties.

Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate involves its interaction with biological targets, primarily through the nitrothiophene moiety. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The piperidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Pharmacological and Physicochemical Properties

- Antibacterial Potential: The 4-nitrophenylsulfonyl analog () is converted to oxadiazoles with activity against bacterial strains like E. coli and S. aureus .

- Lipophilicity and Stability : Trifluoromethyl groups () enhance metabolic stability and membrane permeability, contrasting with the nitrothiophene's electron-deficient nature .

Biological Activity

Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to a 5-nitrothiophen-2-yl group and an ethyl carboxylate moiety. The structural characteristics suggest potential interactions with various biological targets due to the presence of the nitro group and the piperidine nitrogen.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The nitrothiophene moiety may interact with enzymes, potentially inhibiting their activity. This suggests a role in modulating metabolic pathways.

- Inflammatory Response Modulation : Preliminary studies indicate that the compound may influence oxidative stress pathways and inflammatory responses, making it a candidate for anti-inflammatory therapies.

- Cell Membrane Permeability : Similar to other piperidine derivatives, this compound may alter bacterial cell membrane permeability, leading to antibacterial effects .

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated minimum inhibitory concentrations (MIC) ranging from 75 µg/mL to over 150 µg/mL against various bacterial strains .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In various biological assays, it has shown promise in reducing inflammatory markers, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism may involve the modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Antiproliferative Studies : A study assessed the antiproliferative effects on human liver cancer cell lines (HepG2). Results indicated that derivatives of this compound could induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various molecular targets, including kinases involved in cancer progression. These studies suggest that the compound could serve as a scaffold for developing multitargeted cancer therapies .

- Toxicological Assessments : Toxicity profiles are crucial for drug development. Research indicates that while some derivatives exhibit cytotoxicity comparable to established drugs like imatinib, others show less than 35% inhibition at higher concentrations, indicating a potentially favorable safety profile .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.